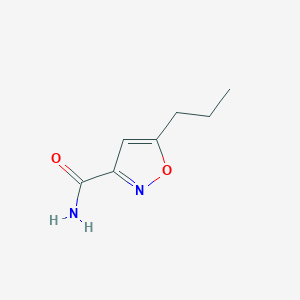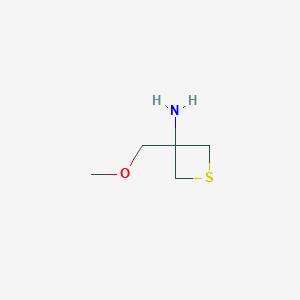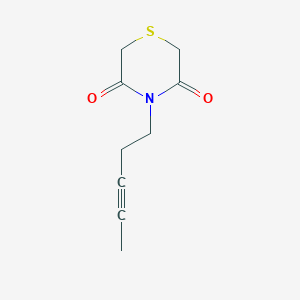![molecular formula C16H13NOS B15206191 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methylsulfanyl group attached to a phenyl ring, which is further connected to an indole core with a carbaldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this specific compound, the starting materials would include 4-(methylsulfanyl)benzaldehyde and phenylhydrazine. The reaction is typically carried out under reflux conditions in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times compared to traditional batch processes.
化学反应分析
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indole derivatives
科学研究应用
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The methylsulfanyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- 5-[4-(Methylsulfanyl)phenyl]-1H-indole
- 5-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
- 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde is unique due to the presence of both the indole core and the carbaldehyde functional group, which allows for diverse chemical modifications and potential biological activities. The methylsulfanyl group further enhances its chemical reactivity and binding affinity to molecular targets, making it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C16H13NOS |
|---|---|
分子量 |
267.3 g/mol |
IUPAC 名称 |
5-(4-methylsulfanylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NOS/c1-19-14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3 |
InChI 键 |
QDPPJBMNQKMKCZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


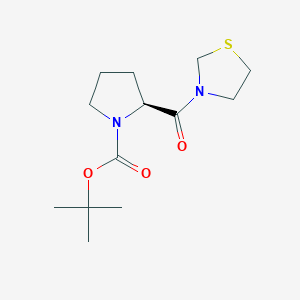
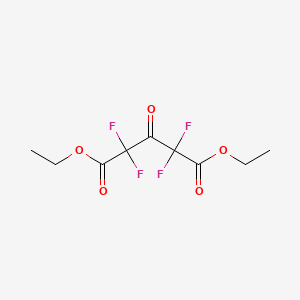
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
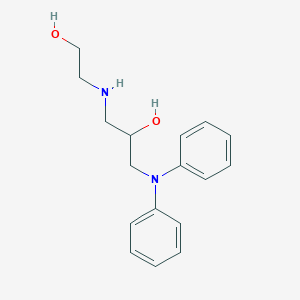
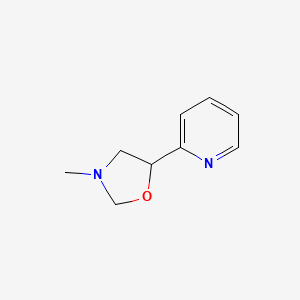
![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)
